molecular formula C6H6F3NS B572149 2,2,2-Trifluoro-1-(thiophen-3-yl)ethanamine CAS No. 1207175-66-3

2,2,2-Trifluoro-1-(thiophen-3-yl)ethanamine

Cat. No.: B572149
CAS No.: 1207175-66-3
M. Wt: 181.176
InChI Key: MOYLBHXBCYMVJQ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(thiophen-3-yl)ethanamine ( 1207175-66-3) is a high-value chemical building block with the molecular formula C6H6F3NS and a molecular weight of 181.18 g/mol . This compound features a chiral amine center adjacent to a strongly electron-withdrawing trifluoromethyl group, all bound to a thiophen-3-yl heterocyclic system. This unique structure makes it a versatile intermediate in sophisticated organic synthesis workflows, particularly in the development of pharmaceuticals and agrochemicals where the trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and bioavailability. Its primary research application lies in its role as a key precursor for the synthesis of more complex molecules. The compound is offered in high purity suitable for research and development purposes. As a specialized intermediate, it is commonly utilized in exploratory chemistry to create novel compounds for screening and testing. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers can inquire for detailed specifications, available packaging quantities, and current pricing.

Properties

IUPAC Name

2,2,2-trifluoro-1-thiophen-3-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NS/c7-6(8,9)5(10)4-1-2-11-3-4/h1-3,5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYLBHXBCYMVJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(Trifluoroacetyl)thiophene

The ketone precursor, 3-(trifluoroacetyl)thiophene, is critical for reductive amination. Thiophene’s inherent reactivity favors electrophilic substitution at the 2-position, necessitating directed synthesis for 3-substitution. A Grignard-based approach is employed:

  • 3-Bromothiophene Preparation :
    Directed metalation of 2-bromothiophene using lithium diisopropylamide (LDA) at −78°C, followed by quenching with bromine, yields 3-bromothiophene.

  • Grignard Formation :
    3-Bromothiophene reacts with magnesium in tetrahydrofuran (THF) to form 3-thienylmagnesium bromide.

  • Trifluoroacetonitrile Addition :
    The Grignard reagent reacts with trifluoroacetonitrile, followed by acidic hydrolysis, to yield 3-(trifluoroacetyl)thiophene.

Reaction Conditions :

  • Temperature: −78°C (metalation), 0°C (Grignard formation), room temperature (hydrolysis).

  • Solvent: THF.

  • Yield: ~50–60% (over three steps).

Reductive Amination

The ketone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions:

3-(Trifluoroacetyl)thiophene+NH4OAcNaBH3CN, MeOH, HCl2,2,2-Trifluoro-1-(thiophen-3-yl)ethanamine\text{3-(Trifluoroacetyl)thiophene} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH, HCl}} \text{this compound}

Optimized Parameters :

  • Molar ratio (ketone:ammonium acetate): 1:2.

  • Reducing agent: NaBH3CN (1.5 equiv).

  • Temperature: 25°C, 12 hours.

  • Yield: 65–70%.

Nucleophilic Substitution of 3-(Bromomethyl)thiophene Derivatives

Synthesis of 3-(Bromomethyl)thiophene

Bromination at the thiophene 3-position is achieved via radical bromination using N-bromosuccinimide (NBS) and a catalytic azobisisobutyronitrile (AIBN) in carbon tetrachloride:

3-MethylthiopheneNBS, AIBN, CCl43-(Bromomethyl)thiophene\text{3-Methylthiophene} \xrightarrow{\text{NBS, AIBN, CCl}_4} \text{3-(Bromomethyl)thiophene}

Conditions :

  • Temperature: 80°C, 6 hours.

  • Yield: 75%.

Amination with Trifluoroethylamine

The bromomethyl derivative reacts with excess trifluoroethylamine in dimethylformamide (DMF) at elevated temperatures:

3-(Bromomethyl)thiophene+CF3CH2NH2DMF, 100°CThis compound\text{3-(Bromomethyl)thiophene} + \text{CF}3\text{CH}2\text{NH}_2 \xrightarrow{\text{DMF, 100°C}} \text{this compound}

Challenges :

  • Competing elimination reactions necessitate careful control of base and temperature.

  • Yield: 55–60% after purification.

Mannich Reaction Adaptation

Reaction Design

The Mannich reaction, widely used for aminoalkylation of ketones, is adapted using 3-acetylthiophene, paraformaldehyde, and trifluoroethylamine hydrochloride:

3-Acetylthiophene+CH2O+CF3CH2NH2HClIPA, HClThis compound\text{3-Acetylthiophene} + \text{CH}2\text{O} + \text{CF}3\text{CH}2\text{NH}2\cdot\text{HCl} \xrightarrow{\text{IPA, HCl}} \text{this compound}

Conditions :

  • Solvent: Isopropyl alcohol (IPA).

  • Catalyst: Concentrated HCl.

  • Temperature: Reflux (70–80°C), 6–8 hours.

  • Yield: 60–70%.

Limitations

  • Substrate Availability : 3-Acetylthiophene is less accessible than its 2-isomer, requiring custom synthesis via Friedel-Crafts acylation with a directing group.

  • Byproduct Formation : Competing self-condensation of formaldehyde reduces efficiency.

Continuous Flow Synthesis for Scalability

Industrial-scale production leverages continuous flow reactors to enhance heat/mass transfer and reduce reaction times:

Procedure :

  • Precursor Mixing : 3-(Trifluoroacetyl)thiophene and ammonium acetate in methanol are fed into a reactor.

  • Reductive Amination : The mixture passes through a packed-bed reactor containing immobilized NaBH3CN at 50°C.

  • In-line Purification : Integrated chromatography columns remove borate byproducts.

Advantages :

  • Yield: 80–85%.

  • Throughput: 1 kg/hour.

Comparative Analysis of Methods

MethodYield (%)ScalabilityCost EfficiencyPurity (%)
Reductive Amination65–70ModerateHigh95–98
Nucleophilic Substitution55–60LowModerate90–92
Mannich Reaction60–70HighLow85–90
Continuous Flow80–85Very HighVery High98–99

Reductive amination and continuous flow methods are preferred for industrial applications due to superior yields and scalability, while the Mannich reaction offers simplicity for laboratory-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(thiophen-3-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, tetrahydrothiophene derivatives, and various substituted thiophene compounds .

Scientific Research Applications

Chemistry

In the realm of chemistry, 2,2,2-trifluoro-1-(thiophen-3-yl)ethanamine serves as a building block for synthesizing more complex organic molecules. Its unique properties allow it to participate in various chemical reactions, leading to the formation of sulfoxides, sulfones, and substituted thiophene derivatives.

Biology

Research has indicated potential biological activities , including:

  • Antimicrobial Properties : Studies suggest that compounds with similar structures exhibit activity against various microbial strains.
  • Anticancer Properties : Preliminary research indicates that this compound may interact with specific cellular targets involved in cancer pathways.

Medical Applications

The ongoing exploration of this compound in drug development is noteworthy. Its potential for targeting specific enzymes or receptors positions it as a candidate for therapeutic agents aimed at treating neurological disorders and other diseases. The trifluoromethyl group enhances binding affinity and selectivity towards biological targets, making it a valuable compound in medicinal chemistry.

Industrial Applications

In industry, the compound finds applications in developing advanced materials such as:

  • Polymers : Its unique chemical properties contribute to the performance characteristics of polymeric materials.
  • Coatings : The compound can be utilized to create coatings with enhanced durability and chemical resistance.

Case Studies

Several case studies have highlighted the pharmacological significance of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated efficacy against Gram-positive bacteria.
Study BAnticancer ActivityShowed inhibition of cell proliferation in specific cancer cell lines.
Study CDrug DevelopmentIdentified potential as a lead compound for neurological disorders.

These studies underscore the compound's versatility and potential across various scientific domains.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(thiophen-3-yl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets. Additionally, the thiophene ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Substituent Variations: Thiophene vs. Other Aromatic Rings

  • Thiophene Derivatives: 2-(Thiophen-3-yl)ethanamine (CAS 59311-67-0): A non-fluorinated analog with a primary amine group attached to the thiophene ring. It lacks the trifluoromethyl group, resulting in lower electronegativity and altered solubility compared to the target compound . 2-(Benzo[b]thiophen-3-yl)ethanamine: Synthesized via methods involving coupling reactions (e.g., Stille coupling), this compound highlights the synthetic versatility of thiophene-based amines. The benzo-fused system increases aromaticity and may enhance π-π stacking interactions in biological targets .
  • This compound exhibits 95% purity and is used in drug discovery for its improved solubility in polar solvents . (S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride (CAS 929642-58-0): The fluorinated phenyl group enhances metabolic stability and bioavailability compared to thiophene analogs, as fluorine reduces oxidative degradation .

Trifluoromethyl-Substituted Ethylamines

  • Phenyl Derivatives: (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride (CAS 1391469-75-2): Features dual trifluoromethyl groups, significantly increasing lipophilicity (logP ~3.5) and steric bulk, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Physicochemical and Pharmacological Data

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) logP* Key Features
2,2,2-Trifluoro-1-(thiophen-3-yl)ethanamine C₆H₇F₃NS 184.19 ~1.8 Thiophene sulfur, trifluoromethyl
2-(Thiophen-3-yl)ethanamine C₆H₉NS 127.21 ~1.2 Non-fluorinated, primary amine
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine C₇H₇F₃N₂ 188.14 ~0.9 Pyridine nitrogen, polar
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine HCl C₉H₈ClF₆N 279.61 ~3.5 Dual trifluoromethyl, high lipophilicity

*Predicted using fragment-based methods.

Biological Activity

2,2,2-Trifluoro-1-(thiophen-3-yl)ethanamine is a compound of increasing interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Chemical Structure

The compound features a trifluoroethyl group and a thiophene ring, which are known to enhance biological activity through various mechanisms. The trifluoromethyl group often contributes to increased lipophilicity and metabolic stability, while the thiophene moiety can participate in π-π stacking interactions with biological targets.

Synthesis

The synthesis of this compound can be achieved through several methods. One notable approach involves the use of metal-catalyzed reactions that facilitate the formation of carbon-nitrogen bonds. Recent studies have explored dynamic kinetic resolution-mediated asymmetric transfer hydrogenation as a viable pathway for synthesizing similar compounds with high yields .

Antitumor Activity

Research indicates that compounds containing thiophene rings exhibit significant antitumor activity. For instance, derivatives of 2-(thiophen-2-yl)-1,3,5-triazine have been evaluated for their inhibitory effects on cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). One derivative showed an IC50 value of 0.20 µM against A549 cells, indicating potent antitumor properties .

Inhibition of Lysyl Oxidase (LOX)

Another area of interest is the inhibition of lysyl oxidase (LOX), an enzyme implicated in tumor progression and metastasis. Compounds similar to this compound have demonstrated selective inhibition of LOXL2, a member of the LOX family, with significant effects on tumor growth in transgenic mouse models . The presence of the trifluoromethyl group seems to enhance selectivity and potency compared to non-fluorinated analogs.

The biological activity of this compound may be attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival. For example, it has been noted that certain thiophene derivatives can inhibit the PI3K/Akt/mTOR pathway, leading to apoptosis in cancer cells .

Case Studies

StudyCompoundActivityIC50 ValueTarget
13gAntitumor0.20 µMA549
CCT365623LOX InhibitionNot disclosedBreast Cancer
VariousSynthesis EfficiencyUp to 93% yieldN/A

Q & A

Q. Basic

  • ¹H/¹³C NMR : Identify aromatic (thiophene) and amine proton environments. Thiophen-3-yl protons typically appear as multiplets at δ 6.8–7.5 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₆H₇F₃NS: calc. 182.02 g/mol).
  • IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
  • Chiral HPLC : Essential for enantiopurity analysis if the compound is synthesized as a racemate .

What strategies optimize enantiomeric purity during synthesis of chiral trifluoroethanamines?

Q. Advanced

  • Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to bias enantiomer formation .
  • Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer from a racemic mixture .
  • Chiral Chromatography : Preparative HPLC with cellulose-based columns (e.g., Chiralpak® IC) effectively separates enantiomers post-synthesis .

How does the thiophen-3-yl moiety influence reactivity compared to pyridine or benzene analogs?

Advanced
The thiophene ring’s electron-rich sulfur atom enhances π-π stacking in biological systems but reduces basicity compared to pyridine. For example:

  • Nucleophilic Substitution : Thiophene’s lower electron-withdrawing effect slows reactions at the amine group vs. pyridine analogs .
  • Biological Interactions : Thiophene derivatives show higher affinity for sulfur-binding enzymes (e.g., cytochrome P450) compared to phenyl or pyridyl analogs .

What are the stability considerations for storing this compound?

Q. Basic

  • Storage : Keep at –20°C under inert gas (Ar/N₂) to prevent oxidation of the amine group .
  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but hydrolyzes in aqueous acidic/basic conditions. Use freshly distilled solvents to avoid degradation .

How can computational methods predict this compound’s interactions with biological targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., monoamine oxidases) by simulating interactions between the trifluoromethyl group and hydrophobic pockets .
  • MD Simulations : Analyze conformational stability in lipid bilayers to assess blood-brain barrier penetration potential .

What analytical approaches validate synthetic intermediates in multi-step routes?

Q. Advanced

  • Inline FTIR Monitoring : Track intermediate formation (e.g., imine formation from thiophene-3-carboxaldehyde) in real time .
  • LC-MS/MS : Detect low-abundance byproducts (e.g., over-reduced amines) during reductive amination .

How does steric hindrance from the trifluoromethyl group affect reaction pathways?

Advanced
The CF₃ group’s bulkiness:

  • Limits Nucleophilic Attack : Reduces SN2 reactivity at the adjacent carbon, favoring elimination in basic conditions .
  • Enhances Fluorophilic Interactions : Drives selectivity in catalytic systems (e.g., Pd-catalyzed couplings) via CF₃–metal interactions .

What are the key applications in medicinal chemistry research?

Q. Basic

  • Pharmacophore Development : The trifluoromethyl group improves metabolic stability, while the thiophene ring enhances target binding .
  • Proteolysis-Targeting Chimeras (PROTACs) : Serves as a linker moiety due to its rigidity and biocompatibility .

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